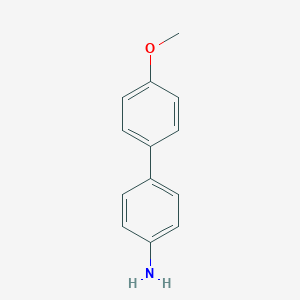

4-(4-Methoxyphenyl)aniline

Descripción general

Descripción

4-(4-Methoxyphenyl)aniline, also known as 4-Anisidine, is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the para position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including material science, pharmaceuticals, and dye manufacturing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)aniline can be synthesized through several methods. One common approach involves the nitration of anisole to form 4-nitroanisole, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitroanisole. This process is conducted under controlled conditions to ensure high yield and purity. The use of palladium on carbon as a catalyst is common, and the reaction is carried out at elevated temperatures and pressures to facilitate the reduction process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Methoxyphenyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group in its precursor can be reduced to form the amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the substitution to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: this compound from 4-nitroanisole.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Research indicates that 4-(4-Methoxyphenyl)aniline derivatives exhibit significant biological activity, particularly in anticancer and antimicrobial applications. For instance, modifications to the methoxy group can enhance the compound's interaction with biological targets, leading to improved efficacy against specific cancers and bacterial infections .

Structure-Activity Relationship Studies

Studies have shown that the presence of the methoxy group is critical for maintaining biological activity. For example, substituting this group with other functional groups often results in a loss of activity against certain cancer cell lines . This highlights the importance of the methoxy moiety in optimizing drug design.

Organic Synthesis

Synthesis of Functionalized Compounds

this compound serves as a valuable intermediate in organic synthesis. It can undergo various reactions, including Friedel-Crafts acylation and coupling reactions, to produce functionalized derivatives that are useful in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Triarylmethanes

A notable application involves the metal- and solvent-free synthesis of triarylmethanes using this compound as a starting material. This reaction showcases the compound's versatility and potential for creating complex molecular architectures without the need for harsh reaction conditions .

Materials Science

Optoelectronic Applications

The unique electronic properties of this compound derivatives make them suitable for applications in optoelectronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form charge-transfer complexes can enhance device performance .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparación Con Compuestos Similares

4-Methoxyaniline: Similar structure but lacks the additional phenyl group.

4-Methoxyphenol: Contains a hydroxyl group instead of an amino group.

4-Methoxybenzaldehyde: Contains an aldehyde group instead of an amino group.

Uniqueness: 4-(4-Methoxyphenyl)aniline is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

4-(4-Methoxyphenyl)aniline, also known as 4-Anisidine, is an organic compound with the molecular formula C13H13NO. This compound has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NO

- Molecular Weight : 199.25 g/mol

- CAS Number : 1137-77-5

The structure of this compound features a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an aniline moiety. This unique configuration allows it to participate in various chemical reactions, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxy group enhances hydrogen bonding capabilities, influencing the compound's reactivity and interaction with enzymes and receptors. This interaction can lead to the synthesis of bioactive compounds that exhibit therapeutic effects.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound possess antiviral properties. For example, compounds derived from this structure were tested for their ability to inhibit HIV-1 integrase, showing moderate inhibitory activity with percentage inhibitions ranging from 50% to 83% in various assays .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines indicated that while some derivatives exhibited significant toxicity (CC50 values < 100 µM), others were relatively non-toxic, suggesting a potential for therapeutic applications without severe side effects .

| Compound | CC50 (µM) | % Inhibition |

|---|---|---|

| 11h | 50.4 | 40 |

| Control (Auranofin) | 1.6 | N/A |

Antiparasitic Activity

Research has also highlighted the antiprotozoal activity of related compounds against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating potent activity (IC50 < 0.050 µM) for certain derivatives . The presence of the methoxy group was found to enhance potency significantly.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study reported the synthesis of various derivatives of this compound, evaluating their biological activities against viral and protozoal infections. The results indicated that structural modifications could significantly enhance or diminish biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of compounds based on this compound revealed that modifications at the para position significantly affected their potency against HIV-1 integrase . The study emphasized the critical role of substituents in determining biological efficacy.

- Toxicological Assessment : In-depth cytotoxicity assessments showed that while some derivatives were effective in inhibiting viral replication, they also exhibited varying degrees of cytotoxicity, suggesting a careful balance between efficacy and safety is necessary for therapeutic development .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGURSKWDHNBQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374847 | |

| Record name | 4-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-77-5 | |

| Record name | 4-Amino-4′-methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1137-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.